

A Comprehensive Guide to the ^{13}C NMR Spectral Analysis of Ethyl 4-methoxyphenylacetate

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Compound of Interest

Compound Name: Ethyl 4-methoxyphenylacetate

Cat. No.: B079338

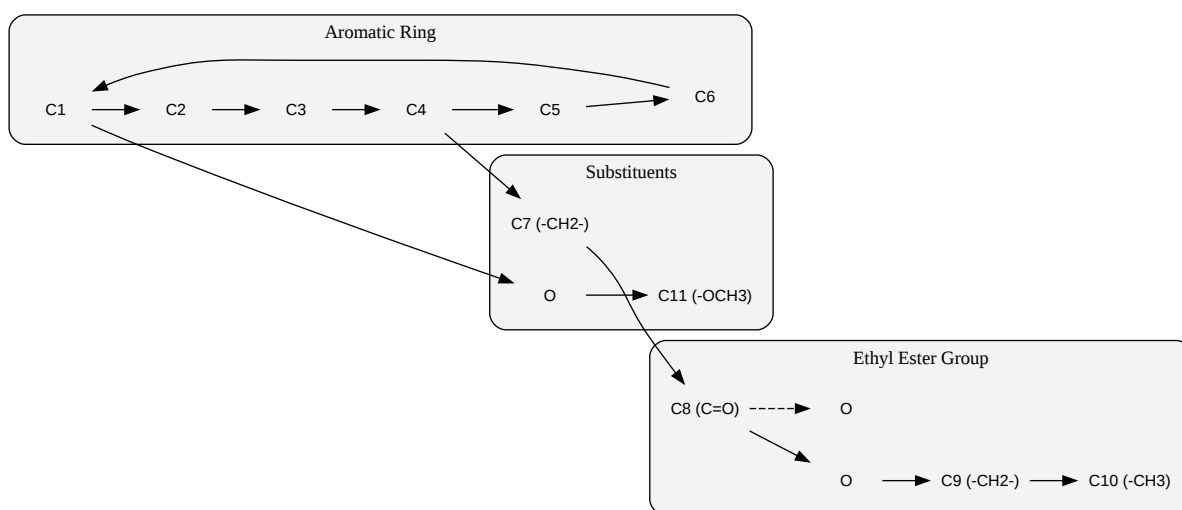
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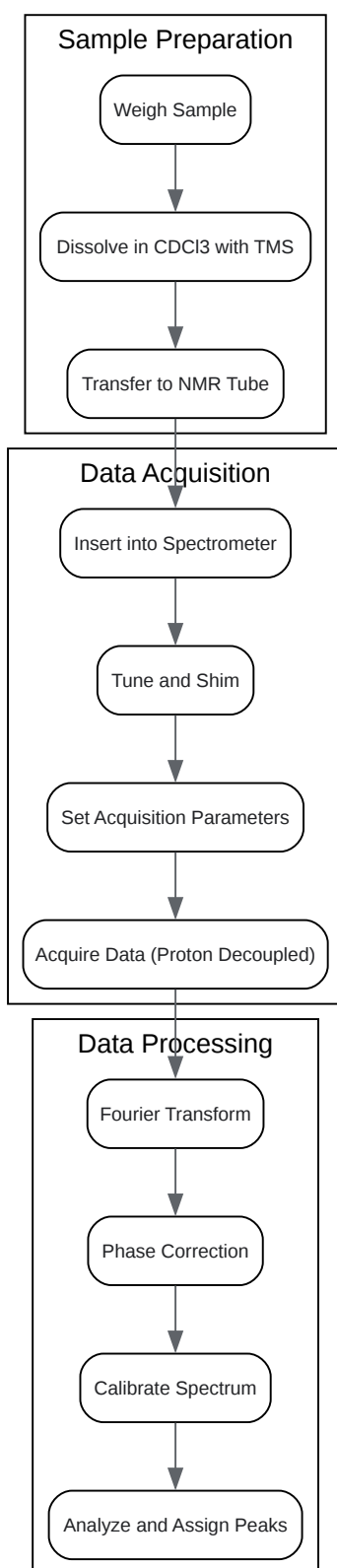
This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum of **Ethyl 4-methoxyphenylacetate**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and quality control. This document will delve into the theoretical principles, practical considerations for data acquisition, and a detailed interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Molecular Landscape of Ethyl 4-methoxyphenylacetate

Ethyl 4-methoxyphenylacetate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, possesses a distinct molecular architecture amenable to NMR analysis. Its structure comprises a para-substituted aromatic ring, an ethyl ester functional group, and a methylene bridge. Each of these features contributes uniquely to the ^{13}C NMR spectrum, providing a detailed fingerprint of the molecule's carbon framework. Understanding this spectrum is paramount for verifying its identity, purity, and for tracking its transformations in chemical reactions.

The molecule's structure is as follows:





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Caption: Experimental workflow for ^{13}C NMR analysis.

Interpretation of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum of **ethyl 4-methoxyphenylacetate** is expected to show 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule. The expected chemical shifts are presented in the table below, with assignments based on established chemical shift ranges and data from analogous structures.

Table 1: ^{13}C NMR Spectral Data for **Ethyl 4-methoxyphenylacetate**

Carbon Atom	Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C10	-CH ₃ (ethyl)	~14	Aliphatic sp ³ carbon, shielded.
C7	-CH ₂ - (benzyl)	~40	sp ³ carbon adjacent to an aromatic ring.
C11	-OCH ₃	~55	sp ³ carbon attached to an electronegative oxygen atom.
C9	-OCH ₂ - (ethyl)	~61	sp ³ carbon attached to an electronegative oxygen atom.
C3, C5	Aromatic C-H	~114	Aromatic carbons ortho to the electron-donating methoxy group, shielded by resonance.
C4	Aromatic C (ipso)	~127	Aromatic carbon attached to the methylene group, relatively neutral.
C2, C6	Aromatic C-H	~130	Aromatic carbons meta to the methoxy group and ortho to the acetate group.
C1	Aromatic C (ipso)	~158	Aromatic carbon attached to the strongly electron-donating methoxy group, deshielded.
C8	C=O (ester)	~171	Carbonyl carbon of the ester, significantly

deshielded due to the double bond to oxygen and the adjacent single-bonded oxygen. [1]

Note: Predicted chemical shifts are based on typical values and data for similar compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

The downfield region of the spectrum is dominated by the carbonyl carbon of the ester group (C8) at approximately 171 ppm. The aromatic carbons (C1-C6) resonate in the range of 114-158 ppm. The carbon attached to the methoxy group (C1) is the most deshielded of the aromatic carbons due to the strong electron-donating effect of the oxygen. The aliphatic carbons of the ethyl group (C9, C10), the methylene bridge (C7), and the methoxy group (C11) appear in the upfield region of the spectrum.

Conclusion

The ^{13}C NMR spectrum of **ethyl 4-methoxyphenylacetate** provides a wealth of structural information that is invaluable for its characterization. By understanding the principles of ^{13}C NMR and following a robust experimental protocol, researchers can confidently identify this compound and assess its purity. The detailed assignment of each carbon resonance, as outlined in this guide, serves as a reliable reference for scientists working with this important chemical intermediate.

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